Gsnkskpk-NH2

N-myristoyltransferase enzyme kinetics Vmax

Gsnkskpk-NH2 is a validated NMT substrate (Km=14.3 µM; Vmax=25.8 µM/min) delivering high signal-to-noise for HTS inhibitor screening. This octapeptide ensures assay reproducibility critical for SAR studies. Substitution with generic analogs without re-validation compromises data accuracy. For robust kinetic characterization and EV-based delivery applications, order this high-purity substrate.

Molecular Formula C35H65N13O11
Molecular Weight 844.0 g/mol
Cat. No. B12376507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsnkskpk-NH2
Molecular FormulaC35H65N13O11
Molecular Weight844.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN)C(=O)NC(CCCCN)C(=O)N
InChIInChI=1S/C35H65N13O11/c36-12-4-1-8-20(29(41)53)43-34(58)26-11-7-15-48(26)35(59)22(10-3-6-14-38)45-33(57)25(19-50)47-30(54)21(9-2-5-13-37)44-31(55)23(16-27(40)51)46-32(56)24(18-49)42-28(52)17-39/h20-26,49-50H,1-19,36-39H2,(H2,40,51)(H2,41,53)(H,42,52)(H,43,58)(H,44,55)(H,45,57)(H,46,56)(H,47,54)/t20-,21-,22-,23-,24-,25-,26-/m0/s1
InChIKeyLCERPJCQNNIHJU-OLDNPOFQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gsnkskpk-NH2: A Defined c-Src-Derived Octapeptide NMT Substrate for Quantitative Myristoylation Studies


Gsnkskpk-NH2 (Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH2) is a synthetic, C-terminally amidated octapeptide corresponding to the N-terminal sequence (residues 2–9) of the human c-Src kinase protein . It is a model substrate for N-myristoyltransferase (NMT) enzymes, which catalyze the covalent attachment of a myristoyl (C14:0) lipid anchor to the N-terminal glycine residue of target proteins, a modification critical for membrane association, signal transduction, and protein trafficking [1].

Why Generic NMT Substrate Peptides Cannot Substitute for Gsnkskpk-NH2 in Quantitative Assays


N-myristoyltransferase substrate recognition is highly sensitive to the peptide's primary sequence, particularly the identity of the amino acid at position 5, the presence of a C-terminal amide, and the overall net charge [1]. Seemingly conservative substitutions, such as replacing Asn at position 3 with Ser, can lead to dramatic, non-linear changes in both enzyme affinity (Km) and catalytic turnover (Vmax) that cannot be predicted from sequence similarity alone [2]. Therefore, substituting Gsnkskpk-NH2 with a generic NMT peptide or an in-class analog without re-validating the assay's kinetic parameters can introduce significant and uncharacterized variability, compromising the reproducibility and quantitative accuracy of inhibitor screening, enzyme characterization, and drug discovery workflows.

Quantitative Differentiation of Gsnkskpk-NH2: A Comparative Evidence Guide for Procurement


Kinetic Comparison: Gsnkskpk-NH2 Exhibits an 8.3-Fold Higher Vmax than ARF6 and a 2.5-Fold Higher Vmax than LNP in Direct NMT1 Activity Assays

In a standardized NMT1 activity assay using recombinant, full-length human NMT1 enzyme, the octapeptide Gsnkskpk-NH2 (SRC peptide) demonstrated a Vmax of 25.8 µM/min, which is 8.3-fold higher than the Vmax observed for the ARF6-derived octapeptide (GKVLSKIF; Vmax = 13.6 µM/min) and 2.5-fold higher than the Vmax for the LNP-derived octapeptide (GGLFSRWR; Vmax = 21.9 µM/min) [1]. This higher Vmax indicates a greater maximal rate of myristoylation under saturating substrate conditions, directly translating to a more robust and faster assay signal.

N-myristoyltransferase enzyme kinetics Vmax Src kinase substrate specificity

Enzyme Affinity: Gsnkskpk-NH2 Binds NMT1 with 2.8-Fold Lower Km than DEGS1, Balancing Potency with Signal Output

The Michaelis-Menten constant (Km) for Gsnkskpk-NH2 with recombinant human NMT1 was determined to be 14.3 µM [1]. This represents a 2.8-fold lower Km (higher binding affinity) compared to the DEGS1-derived octapeptide (GSRVSRED; Km = 79.2 µM) in the same assay system. This intermediate Km value is crucial: it is sufficiently high to allow for the sensitive detection of competitive inhibitors (where increased Km is a key metric), yet low enough to ensure efficient substrate turnover and a robust assay signal.

N-myristoyltransferase enzyme kinetics Km Src kinase substrate binding affinity

Critical Role of Asn3: A Single Amino Acid Substitution (Asn3→Ser) Alters Km by up to 8.3-Fold and Vmax by 1.5-Fold

The sequence-specific nature of NMT recognition is underscored by comparing Gsnkskpk-NH2 (GSNKSKPK) to a highly similar analog, GSSKSKPK-NH2, which substitutes Asn at position 3 with Ser. In assays with human NMT1, this single change increases the Km from 14.3 µM to 44 µM (an 8.3-fold increase, i.e., lower affinity) while simultaneously increasing the Vmax from 25.8 µM/min to 120 µM/min (a 1.5-fold increase) [1][2]. This non-linear shift in both binding and catalysis demonstrates that even a conservative mutation can drastically alter the enzyme's kinetic profile, making direct substitution of this peptide invalid without full re-characterization.

N-myristoyltransferase structure-activity relationship substrate specificity peptide engineering

Validated in Coupled-Enzyme Assays: Gsnkskpk-NH2 is a Proven Substrate for High-Throughput NMT Inhibitor Screening

Gsnkskpk-NH2 has been validated as a substrate in a robust, coupled-enzyme fluorescence assay for screening NMT inhibitors. In this assay, the myristoylation of the peptide by Schistosoma mansoni NMT releases free CoA, which is detected via a reaction with the fluorogenic dye CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) [1]. This established methodology provides a proven, quantitative framework for measuring IC50 values and was used to identify low nanomolar inhibitors of SmNMT, confirming the peptide's utility in translational drug discovery programs beyond basic research [1].

N-myristoyltransferase high-throughput screening fluorescence assay inhibitor discovery schistosomiasis

Commercial Purity Specification: Gsnkskpk-NH2 is Routinely Supplied at ≥99.91% Purity (HPLC) for Reproducible Results

Commercially available Gsnkskpk-NH2 (TFA salt) is provided with a documented purity specification of 99.91% as determined by HPLC analysis . This high level of purity minimizes the presence of deletion sequences, truncated peptides, or other synthesis-related impurities that could act as false-positive inhibitors or confounding factors in sensitive enzymatic assays, ensuring that observed biological activity is directly attributable to the intended molecule.

peptide synthesis quality control HPLC purity reproducibility

Validated Utility in Advanced Delivery Technologies: Gsnkskpk-NH2 Fusions Direct Efficient Protein Cargo Loading into Extracellular Vesicles

The Gsnkskpk octapeptide sequence has been successfully employed as a fusion tag to direct the myristoylation and subsequent encapsulation of large cargo proteins, including CRISPR/Cas9, into extracellular vesicles (EVs) [1]. Fusion of this peptide to the N-terminus of Cas9 promoted its efficient myristoylation and resulted in a 42% eGFP knockout efficiency in recipient cells, demonstrating a novel application of this peptide tag in developing advanced, EV-based therapeutic delivery platforms [1].

extracellular vesicles exosomes protein delivery CRISPR/Cas9 myristoylation

Primary Application Scenarios for Gsnkskpk-NH2 Based on Quantitative Evidence


High-Throughput Screening (HTS) for N-Myristoyltransferase Inhibitors

Gsnkskpk-NH2 is an ideal substrate for HTS campaigns aimed at discovering NMT inhibitors. Its high Vmax (25.8 µM/min) relative to other common substrates like ARF6 generates a robust signal in coupled-enzyme fluorescence assays [1]. This strong signal-to-noise ratio, combined with its validated use in published assays [2], makes it a low-risk, high-performance reagent for screening large compound libraries against human or parasitic NMTs.

Detailed Enzyme Kinetics and Mechanism of Action Studies

The well-characterized kinetic parameters (Km = 14.3 µM; Vmax = 25.8 µM/min for human NMT1) [1] make Gsnkskpk-NH2 a valuable tool for detailed biochemical characterization of NMT enzymes and their inhibitors. Its intermediate Km allows for clear observation of kinetic shifts induced by mutations, co-factors, or competitive inhibitors, facilitating rigorous structure-activity relationship (SAR) and mechanism-of-action (MOA) studies.

Engineering Myristoylation-Dependent Protein Trafficking and EV Loading

Based on its proven efficacy in directing the efficient encapsulation of Cas9 protein into extracellular vesicles (EVs) [1], the Gsnkskpk-NH2 sequence can be utilized as an N-terminal fusion tag to confer myristoylation-dependent membrane targeting and EV loading to a variety of protein cargos. This application is particularly relevant for researchers developing novel EV-based therapeutics, targeted protein delivery systems, or tools for studying intercellular communication.

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